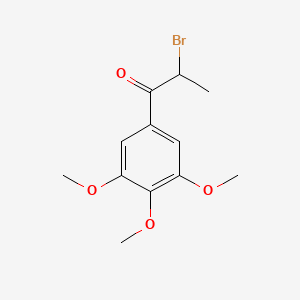
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO4. This compound is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a trimethoxyphenyl ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves the bromination of 3,4,5-trimethoxyacetophenone. One common method includes the following steps:
Starting Material: 3,4,5-trimethoxyacetophenone.
Solvent: A mixture of dimethyl ether and chloroform.
Bromination: The reaction mixture is cooled to 0°C and treated with bromine in chloroform dropwise.
Reaction Conditions: The mixture is allowed to warm to room temperature (20-25°C) and stirred for one hour.
This process results in the formation of this compound with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-ol.
Oxidation: Formation of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propanoic acid.
Scientific Research Applications
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antifungal activities.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and chalcone analogues.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one depends on its application. In medicinal chemistry, derivatives of this compound have been explored for their potential as microtubule-disrupting agents. These derivatives exhibit significant anti-proliferative activity in various human cancer cell lines by disrupting the microtubule network, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
- 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one
Uniqueness
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
CAS No. |
52190-29-1 |
|---|---|
Molecular Formula |
C12H15BrO4 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrO4/c1-7(13)11(14)8-5-9(15-2)12(17-4)10(6-8)16-3/h5-7H,1-4H3 |
InChI Key |
UBCRYYSRRCGWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















